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Introduction

Translin, a highly conserved DNA and RNA binding protein, has emerged as a multifunctional
player in a diverse range of cellular processes, from nucleic acid metabolism to the regulation
of sleep and metabolic rate.[1][2] Its journey from a protein implicated in chromosomal
translocations to a key component of the RNA-induced silencing complex (RISC) pathway
highlights a fascinating evolution in our understanding of its cellular roles. This technical guide
provides an in-depth overview of the seminal discovery and initial characterization of Translin,
tailored for researchers, scientists, and drug development professionals. We will delve into the
guantitative data that defined its initial biochemical properties, the detailed experimental
protocols that enabled its characterization, and the conceptual frameworks that guided early
investigations.

Discovery and Cloning

Translin was first identified in the quest to find proteins that bind to the breakpoint junctions of
chromosomal translocations, a hallmark of many lymphoid malignancies.[1][3][4] In 1995, Aoki
and colleagues reported the identification and cloning of a novel gene, which they named
Translin, encoding a protein that specifically recognized consensus sequences at these
recombination hotspots.[3][4] The gene was found to encode a protein with no significant
homology to other known proteins at the time, marking it as a novel discovery.[4] The initial
study revealed that Translin polypeptides form a multimeric structure, which is essential for its
DNA-binding activity.[4]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1257047?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/7663511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2901993/
https://pubmed.ncbi.nlm.nih.gov/7663511/
https://scite.ai/reports/a-novel-gene-translin-encodes-14MGM0
https://proteome.wayne.edu/Update.html
https://scite.ai/reports/a-novel-gene-translin-encodes-14MGM0
https://proteome.wayne.edu/Update.html
https://proteome.wayne.edu/Update.html
https://proteome.wayne.edu/Update.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Initial Characterization: A Dual-Binding Protein

Initial studies characterized Translin as a protein with a molecular weight of approximately 26-
27 kDa.[2][5] While initially identified through its interaction with single-stranded DNA (SSDNA),
subsequent research quickly established that Translin also binds to RNA, suggesting a broader
role in nucleic acid metabolism.[1] This dual-binding capability became a central theme in the

early characterization of the protein.

Quantitative Data Summary

The initial characterization of Translin yielded critical quantitative data that provided the first
insights into its biochemical and biophysical properties. This information is summarized in the

tables below.
Property Human Translin Reference
] ~27 kDa (predicted from
Molecular Weight (Monomer) [5]
cDNA)
~26 kDa (recombinant mouse 1]
protein)
) ) ~220 kDa (gel filtration
Molecular Weight (Native) [5]
chromatography)
~280 kDa (gel filtration of o
recombinant protein)
Oligomeric State Octamer [1]
Number of Amino Acids 228 [2][5]

Table 1: Physical Properties of Human Translin
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Sequence/Descripti

Binding Affinity

Ligand Type Reference
4 o on (Kd)
ssDNA poly d(GT) 2nM [1]
24-base ssDNA
84 nM [1]
fragment
YH element of PRM-2
RNA 200 nM [1]
mRNA
synthetic rGA 20 nM [1]
rCA polymer 0.9 uM [1]
rGAG polymer 0.5 uM [1]

RNA vs. DNA

dPRM-2 (vs. PRM-2
RNA)

~50-fold weaker

[1]

dGA (vs. rGA)

~50-fold weaker

[1]

Table 2: Nucleic Acid Binding Affinities of Translin

Key Experimental Protocols

The discovery and initial characterization of Translin were made possible by a series of key

experiments. The detailed methodologies for these experiments are provided below.

Cloning of the Translin cDNA

The initial cloning of the human Translin cDNA was a pivotal step. The following is a

generalized protocol based on the seminal work by Aoki et al. (1995).

Objective: To isolate and sequence the full-length cDNA encoding the Translin protein.

Methodology:

e Protein Purification: The protein was first purified from a human T-cell line (DND-41) using a

combination of chromatography techniques, including ion-exchange and affinity
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chromatography, based on its ability to bind to specific DNA sequences found at
chromosomal breakpoints.

Peptide Sequencing: The purified protein was subjected to enzymatic digestion (e.g., with
trypsin), and the resulting peptides were sequenced using Edman degradation.

Degenerate PCR: Based on the amino acid sequence of the peptides, degenerate
oligonucleotide primers were designed and synthesized. These primers were then used in a
polymerase chain reaction (PCR) with a cDNA library from a human lymphoid cell line as a
template to amplify a partial cDNA fragment.

cDNA Library Screening: The amplified PCR product was labeled and used as a probe to
screen a human cDNA library to isolate a full-length cDNA clone.

DNA Sequencing: The isolated cDNA clone was then sequenced to determine the complete
nucleotide sequence of the Translin gene and the predicted amino acid sequence of the
protein.

Recombinant Protein Expression and Purification

To obtain large quantities of pure Translin for biochemical studies, recombinant protein
expression systems were utilized.

Objective: To express and purify recombinant Translin protein.
Methodology:

» Vector Construction: The full-length Translin cDNA was subcloned into an E. coli expression
vector, such as pGEX-4T-1, which allows for the expression of Translin as a fusion protein
with Glutathione-S-transferase (GST).[2]

Bacterial Expression: The expression vector was transformed into a suitable E. coli strain
(e.g., BL21(DE3)). Protein expression was induced by the addition of isopropyl B-D-1-
thiogalactopyranoside (IPTG).

Cell Lysis: Bacterial cells were harvested by centrifugation and resuspended in a lysis buffer
(e.g., 25 mM Tris, pH 7.5, 150 mM NaCl) containing protease inhibitors. The cells were then
lysed by sonication or French press.
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« Affinity Chromatography: The cell lysate was cleared by centrifugation, and the supernatant
containing the GST-Translin fusion protein was applied to a glutathione-agarose affinity
column.

o Thrombin Cleavage: After washing the column to remove unbound proteins, the GST tag
was cleaved from Translin by the addition of thrombin directly to the column.

o Elution and Further Purification: The untagged Translin protein was eluted from the column.
Further purification to achieve high homogeneity was performed using additional
chromatography steps, such as ion-exchange or size-exclusion chromatography (gel
filtration).[2]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, also known as a gel shift assay, was a critical technique for characterizing the DNA and
RNA binding properties of Translin.

Objective: To determine if Translin can bind to specific nucleic acid sequences.
Methodology:

e Probe Labeling: The DNA or RNA oligonucleotide of interest (the "probe") was end-labeled
with a radioactive isotope (e.g., 32P) or a fluorescent dye.

e Binding Reaction: The labeled probe was incubated with purified recombinant Translin
protein in a binding buffer. A typical binding buffer might contain:

o 20 mM HEPES (pH 7.9)

50 mM KClI

o

I1mMDTT

[e]

o

10% glycerol

[¢]

Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
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o Native Gel Electrophoresis: The binding reactions were loaded onto a non-denaturing
polyacrylamide gel (e.g., 4-6% acrylamide).

 Visualization: The gel was run at a constant voltage, and then dried and exposed to X-ray
film (for radioactive probes) or imaged using a fluorescence scanner. A "shift" in the mobility
of the labeled probe (i.e., a band that migrates slower than the free probe) indicates the

formation of a protein-nucleic acid complex.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental
workflows and conceptual relationships in the initial characterization of Translin.
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Initial Discovery and Characterization Workflow for Translin.
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Conceptual Model of Translin's Early Characterization.

Conclusion

The discovery and initial characterization of Translin laid the groundwork for decades of
research into its diverse cellular functions. Initially identified as a protein associated with
chromosomal abnormalities, it was quickly recognized as a versatile nucleic acid binding

protein. The quantitative data from these early studies provided a solid biochemical foundation,

while the detailed experimental protocols established the methodologies for its continued
investigation. The journey of Translin from a "recombination hotspot binding protein” to a key

player in RNA silencing underscores the importance of fundamental research in uncovering the

intricate molecular machinery of the cell. This technical guide serves as a comprehensive
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resource for understanding the foundational studies that first brought this fascinating protein to
light.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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